![molecular formula C13H11F3N2O2 B1378733 1-[2-(トリフルオロメチル)フェニル]-1H-ピラゾール-3-カルボン酸エチル CAS No. 1461708-18-8](/img/structure/B1378733.png)
1-[2-(トリフルオロメチル)フェニル]-1H-ピラゾール-3-カルボン酸エチル
概要
説明
Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an ethyl ester group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
科学的研究の応用
Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazole-3-alcohols, and various substituted pyrazole derivatives.
作用機序
The mechanism of action of ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This can lead to the inhibition of enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-8-18(17-10)11-6-4-3-5-9(11)13(14,15)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRSAIXZBCTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
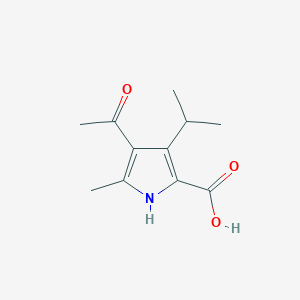
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
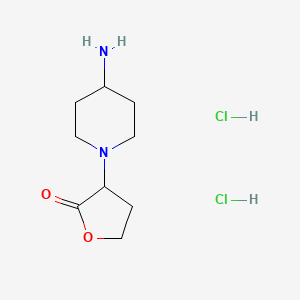
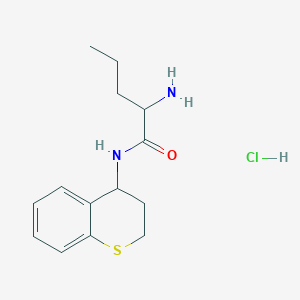
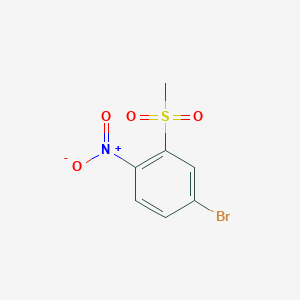
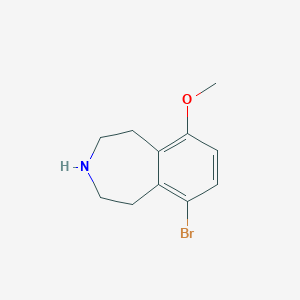
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
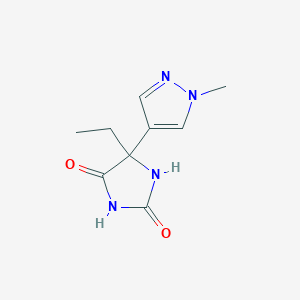
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
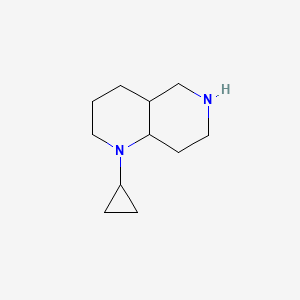
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
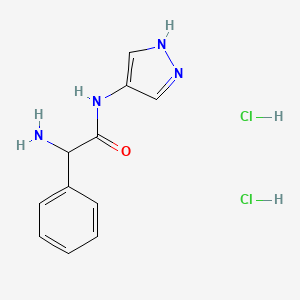
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
